Methyl 2-ethenylbenzoate

Vue d'ensemble

Description

Molecular Structure Analysis

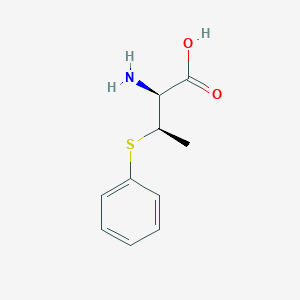

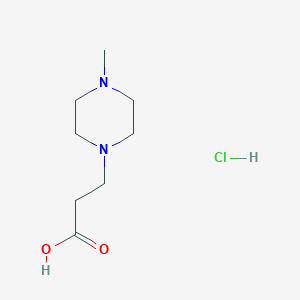

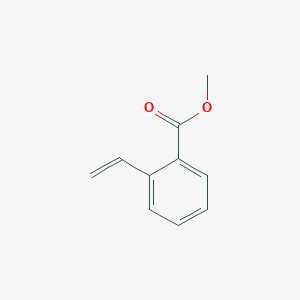

The molecular structure of Methyl 2-ethenylbenzoate is characterized by its molecular weight of 162.19 and its InChI code: 1S/C10H10O2/c1-3-8-6-4-5-7-9 (8)10 (11)12-2/h3-7H,1H2,2H3 .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³, a boiling point of 243.9±19.0 °C at 760 mmHg, and a flash point of 106.1±7.9 °C . It also has a molar refractivity of 47.6±0.3 cm³ .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Methyl 2-ethenylbenzoate and its derivatives play a significant role in pharmaceutical research, particularly in the synthesis of compounds for the treatment of various disorders. A study by Kucerovy et al. (1997) highlighted the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for the treatment of hyperproliferative and inflammatory disorders and cancer. This synthesis involved a six-step process, starting with commercially available compounds and resulting in a product of high purity, demonstrating the compound's potential in pharmaceutical applications (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Agricultural Applications

In agriculture, this compound derivatives have been used in the formulation of carrier systems for fungicides. Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules containing Carbendazim and Tebuconazole, which showed high association efficiency and modified release profiles. This application suggests a potential for this compound derivatives in improving the efficacy and reducing the toxicity of agricultural chemicals (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).

Material Science and Nanotechnology

In material science, the derivatives of this compound have been utilized in the development of novel materials with unique properties. Huang et al. (2020) synthesized a series of tetraphenylethylene cored benzoates that demonstrated aggregation-induced emission (AIE) effects and were used to create electrochromic devices with high optical contrast. This indicates the potential of these compounds in the development of advanced materials for optical and electronic applications (Huang, Mou, Xie, Li, Gong, Tang, & Fu, 2020).

Safety and Hazards

Orientations Futures

While specific future directions for Methyl 2-ethenylbenzoate are not mentioned in the search results, there is anticipation for new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of similar compounds for the rapid synthesis of versatile biologically relevant heterocycles .

Mécanisme D'action

Target of Action

Methyl 2-vinylbenzoate, also known as Methyl 2-ethenylbenzoate, is a compound used in research . .

Pharmacokinetics

Some properties can be inferred from its physicochemical properties . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Methyl 2-vinylbenzoate are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is likely that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It is likely that the compound exhibits threshold effects and may have toxic or adverse effects at high doses .

Metabolic Pathways

The compound likely interacts with various enzymes and cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound likely interacts with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

methyl 2-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHUYCIKFIKENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501863 | |

| Record name | Methyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27326-44-9 | |

| Record name | Methyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1626640.png)